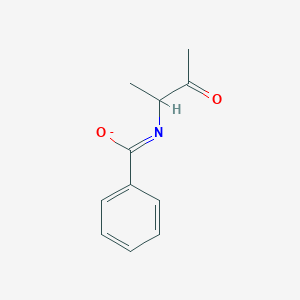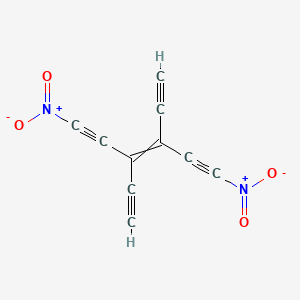
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne is an organic compound characterized by its unique structure, which includes ethynyl and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with hex-3-ene-1,5-diyne as the base structure.
Functional Group Addition: Ethynyl groups are introduced at the 3 and 4 positions through a palladium-catalyzed coupling reaction.
Nitration: The final step involves the nitration of the compound to introduce nitro groups at the 1 and 6 positions. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne involves its interaction with molecular targets through its ethynyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include:
Electron Transfer: The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species.
Covalent Bond Formation: The ethynyl groups can form covalent bonds with nucleophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne
- 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne
- 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne
Uniqueness
This compound is unique due to the presence of both ethynyl and nitro groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
823813-68-9 |
|---|---|
Formule moléculaire |
C10H2N2O4 |
Poids moléculaire |
214.13 g/mol |
Nom IUPAC |
3,4-diethynyl-1,6-dinitrohex-3-en-1,5-diyne |
InChI |
InChI=1S/C10H2N2O4/c1-3-9(5-7-11(13)14)10(4-2)6-8-12(15)16/h1-2H |
Clé InChI |
XLNLYVDLEFTRHQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C#C)C#C[N+](=O)[O-])C#C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


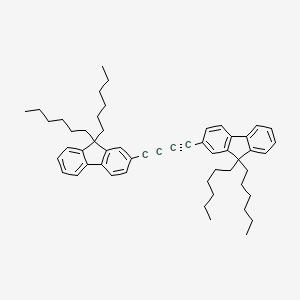
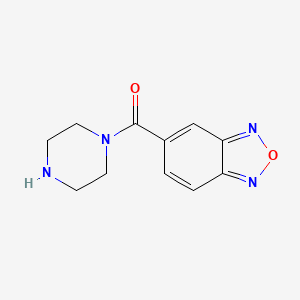
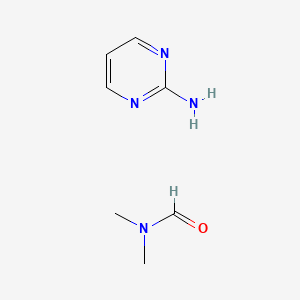
![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
![Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-](/img/structure/B14215444.png)
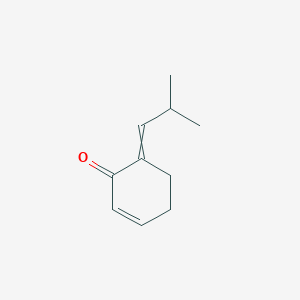
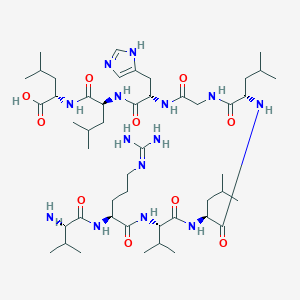

![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)

![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)
